2,2-Difluoro-1-phenylethanol
Description
The Importance of Fluorinated Alcohols in Modern Organic Synthesis
Fluorinated alcohols are a class of organic compounds that have garnered considerable attention for their distinctive properties, which are highly advantageous in a range of chemical transformations. nih.gov The presence of fluorine atoms imparts high polarity, strong hydrogen-bonding capabilities, and low nucleophilicity. researchgate.net These characteristics allow fluorinated alcohols to serve not only as reactants but also as unique reaction media that can promote organic reactions, often in the absence of a traditional catalyst. researchgate.net
Their application in organic synthesis is extensive, where they are utilized to create more complex molecules, including pharmaceuticals and agrochemicals. nih.gov Research has demonstrated that fluorinated alcohols can accelerate reaction rates and enhance efficiency and cost-effectiveness. nih.gov For instance, they have been successfully employed as solvents in the synthesis of certain medications, facilitating more precise and efficient chemical reactions. nih.gov
The Role of the Geminal Difluoromethylene Moiety in Molecular Design and Reactivity
The geminal difluoromethylene group (CF₂) is a key structural motif in organofluorine chemistry, prized for its ability to act as a bioisostere of other functional groups, such as carbonyls and ethers. This mimicry allows for the modification of biologically active compounds to enhance their properties. nih.govacs.org The substitution of a carbonyl group with a gem-difluoroalkene moiety, for example, has been shown to improve the oral bioavailability of therapeutic agents. researchgate.net
From a chemical standpoint, the CF₂ group is characterized by its metabolic stability and the strong electronegativity of the fluorine atoms, which influences the molecule's reactivity. nih.gov The gem-difluoromethylene group can accelerate certain reactions, such as ring-closing metathesis, demonstrating a rate enhancement comparable to the well-known Thorpe-Ingold effect. The difluoromethyl group (CHF₂) derived from the gem-difluoroalkene moiety is considered a lipophilic hydrogen bond donor due to the high polarization of the C-H bond, enabling it to act as a bioisostere for alcohol and thiol groups. acs.org This feature is particularly valuable in the design of new bioactive molecules. nih.govacs.org
The gem-difluoroallyl group, a related structure, has also been shown to possess unique reactivity. For instance, the reaction of allyl sulfonium (B1226848) salts containing a gem-difluoroallyl group proceeds much faster than their non-fluorinated counterparts, highlighting the profound effect of the CF₂ group on reaction kinetics. nih.gov These fluorinated motifs are versatile synthons that can undergo a variety of transformations, making them valuable building blocks for creating diverse and complex fluorinated compounds. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-1-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYZGEQHDLLDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433092 | |
| Record name | 2,2-difluoro-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345-64-2 | |
| Record name | 2,2-difluoro-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,2 Difluoro 1 Phenylethanol and Its Derivatives
Chemoenzymatic and Biocatalytic Approaches to Enantiopure 2,2-Difluoro-1-phenylethanol
Biocatalysis offers a powerful platform for the synthesis of enantiomerically pure compounds under mild and environmentally benign conditions. acs.org Enzymes such as ketoreductases and lipases, utilized either as isolated proteins or within whole-cell systems, are particularly effective for producing chiral alcohols with high stereoselectivity. acs.orgmdpi.com
Asymmetric Bioreduction of Fluorinated Ketones and Acetophenones
The most direct route to enantiopure this compound is the asymmetric reduction of its corresponding prochiral ketone, 2,2-difluoroacetophenone (B1347609). This transformation is effectively catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are often employed within engineered whole-cell biocatalysts to ensure efficient cofactor regeneration. acs.orgnih.gov
Research has demonstrated that (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum, when expressed in E. coli whole cells, can reduce 2,2-difluoroacetophenone with 100% conversion. nih.gov This approach leverages the cell's metabolic machinery to supply the necessary nicotinamide (B372718) cofactors (NADH or NADPH) for the reduction. nih.govnih.gov
Another innovative approach involves using phototrophic microorganisms. The cyanobacterium Synechococcus elongatus PCC 7942 has been shown to mediate the light-driven reduction of α,α-difluoroacetophenone. acs.org In one study, this whole-cell biotransformation produced (R)-2,2-Difluoro-1-phenylethanol with an enantiomeric excess (ee) of 66%. nih.gov The reaction rate was observed to increase with illumination, highlighting a direct link to the organism's photosynthetic activity for cofactor recycling. acs.org
Furthermore, commercially available ketoreductases, such as K234, have proven effective for the bioreduction of a wide array of fluoroketones, including aryl difluoroketones. researchgate.net These enzymes can achieve excellent conversions and high enantioselectivity, even at substantial substrate concentrations, indicating their potential for industrial-scale production of valuable chiral fluorohydrins. researchgate.net The engineering of KREDs, for instance by modifying the substrate-binding pocket, has also been used to enhance activity and stereoselectivity for structurally similar substrates like o-haloacetophenones. tudelft.nl
Table 1: Asymmetric Bioreduction of 2,2-Difluoroacetophenone
| Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| (S)-1-Phenylethanol Dehydrogenase (PEDH) from Aromatoleum aromaticum | 2,2-Difluoroacetophenone | (S) | 100 | Not Reported | nih.gov |
| Synechococcus elongatus PCC 7942 (Whole Cell) | α,α-Difluoroacetophenone | (R) | 77 (0.385 mM product from 0.5 mM substrate) | 66 | nih.gov |
| Ketoreductase K234 | Aryl Difluoroketones (general) | Not Specified | Excellent | Favorable | researchgate.net |
Enzymatic Resolution Techniques for Chiral Fluorinated Alcohols
Kinetic resolution is a widely used enzymatic method for separating racemic mixtures. nih.gov This technique relies on an enzyme's ability to selectively react with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted and thus enantiomerically pure. While specific data on the enzymatic resolution of racemic this compound is not prevalent in the surveyed literature, the resolution of its non-fluorinated analog, 1-phenylethanol, is well-documented and serves as an excellent model for the methodology.
Lipases are commonly used for this purpose, catalyzing the transesterification of a racemic alcohol with an acyl donor, such as vinyl acetate (B1210297). nih.govbeilstein-journals.org For instance, the dynamic kinetic resolution (DKR) of (rac)-1-phenylethanol has been achieved on a large scale using immobilized Candida antarctica lipase (B570770) B (CALB). beilstein-journals.org In this process, the lipase selectively acylates the (R)-enantiomer to produce (R)-1-phenylethyl acetate, while the unreacted (S)-enantiomer is racemized in situ by a ruthenium catalyst. This DKR approach allows for a theoretical yield of 100% for a single enantiomer. beilstein-journals.org In a large-scale experiment, (R)-1-phenylethanol acetate was obtained with a 97% yield and an exceptional 99.8% ee. beilstein-journals.org
The choice of solvent and acyl donor is critical for optimizing both reaction rate and enantioselectivity in lipase-catalyzed resolutions. nih.govmdpi.com
Table 2: Enzymatic Kinetic Resolution of (rac)-1-Phenylethanol (Analogous Compound)
| Biocatalyst | Racemic Substrate | Acyl Donor | Method | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | (rac)-1-Phenylethanol | Isopropenyl acetate | Dynamic Kinetic Resolution (DKR) | (R)-1-Phenylethanol acetate | 97 | 99.8 | beilstein-journals.org |
| Novozyme 435 (Immobilized CALB) | (rac)-1-Phenylethanol | Vinyl acetate | Kinetic Resolution | (S)-1-Phenylethanol | Not Reported (Optimized for 100% ee) | 100 | nih.gov |
| Burkholderia cepacia Lipase | (rac)-1-Phenylethanol | Vinyl acetate | Kinetic Resolution | (R)-1-Phenylethyl acetate | ~40 | 98.9 | mdpi.com |
Whole-Cell Biotransformations in Fluorinated Alcohol Synthesis
Whole-cell biotransformation is an economical and robust strategy for performing enzymatic reactions, as it avoids the need for costly enzyme purification and provides a natural environment for cofactor regeneration. acs.orgresearchgate.net The synthesis of enantiopure this compound via asymmetric reduction of the corresponding ketone is a prime example of the utility of this approach.
As detailed in section 2.1.1, both engineered heterotrophic bacteria like E. coli and phototrophic cyanobacteria such as Synechococcus elongatus serve as effective whole-cell catalysts for this transformation. nih.govnih.gov The use of whole cells is particularly advantageous for redox reactions that depend on nicotinamide cofactors (NADH/NADPH), as the cell's endogenous metabolic pathways can continuously regenerate the reduced form of the cofactor. nih.gov For example, glucose or other carbon sources are often added to the medium to fuel the regeneration process in heterotrophic systems. nih.gov In photosynthetic organisms, light itself drives the production of reducing equivalents. nih.govacs.org
Contemporary Chemical Synthesis Strategies
While biocatalytic methods offer high selectivity, advanced chemical synthesis strategies provide powerful alternatives for constructing fluorinated molecules. Deoxyfluorination, the replacement of a hydroxyl group with fluorine, is a primary method for C-F bond formation.
Deoxyfluorination Reactions of Alcohols
Deoxyfluorination reactions convert readily available alcohols into valuable organofluorine compounds. This transformation has traditionally been accomplished with sulfur-based reagents like DAST (diethylaminosulfur trifluoride). However, recent advancements have focused on developing milder and more selective methods to overcome common side reactions like elimination, especially for sensitive substrates.
A significant recent development in deoxyfluorination is a method that proceeds through the activation of the alcohol's O-H bond under neutral, non-basic conditions, coupled with a Lewis acid-catalyzed "fluoride shuttling" mechanism. This approach is particularly effective for primary, secondary, and even challenging tertiary alcohols, suppressing the elimination side reactions that often plague traditional methods. Current time information in Bangalore, IN.
The process employs a nontrigonal phosphorus triamide for base-free activation of the alcohol. researchgate.net This activation step generates a reactive alkoxyphosphonium intermediate without the need for a base, which typically promotes undesired elimination pathways. researchgate.netCurrent time information in Bangalore, IN. Concurrently, a soluble fluoride (B91410) source, such as triphenylmethyl fluoride (Ph₃CF), and a catalytic amount of a triarylborane (e.g., tris(2,4-difluorophenyl)borane) are used. Current time information in Bangalore, IN. The borane (B79455) catalyst acts as a "fluoride shuttle," facilitating the transfer of a fluoride ion to the activated intermediate. nih.gov
This dual activation strategy, operating under mild, non-basic conditions, enables the stereospecific conversion of chiral alcohols to their corresponding fluorides with inversion of stereochemistry. researchgate.net The reaction proceeds via the collapse of an oxyphosphonium fluoroborate ion pair with subsequent fluoride transfer. beilstein-journals.orgresearchgate.net While this methodology is designed for the synthesis of monofluorinated compounds from alcohols, its principles represent the state-of-the-art in selective deoxyfluorination. researchgate.net
Nucleophilic Difluoromethylation and Difluoromethylenation Approaches
Nucleophilic difluoromethylation represents a powerful and widely used strategy for the synthesis of gem-difluoro compounds. This approach relies on the generation of a difluoromethyl anion equivalent that subsequently attacks an electrophilic carbonyl carbon. Sulfone-based reagents have proven to be particularly effective in this role.
Difluoromethyl phenyl sulfone (PhSO₂CF₂H) is a key reagent that serves as a stable and effective precursor to the difluoromethyl anion ("CF₂H⁻") equivalent. cas.cnresearchgate.net The proton on the difluoromethyl group is acidic enough to be removed by a suitable base, such as potassium tert-butoxide (t-BuOK), generating a (benzenesulfonyl)difluoromethyl anion. cas.cnbeilstein-journals.org This nucleophilic species can then add to carbonyl compounds, including both enolizable and non-enolizable aldehydes and ketones. researchgate.netcas.cn
The synthesis of this compound using this method involves the reaction of benzaldehyde (B42025) with PhSO₂CF₂H in the presence of a base. beilstein-journals.org The initial addition product is 2,2-difluoro-1-phenyl-2-(phenylsulfonyl)ethanol. beilstein-journals.org This intermediate can then undergo reductive desulfonylation to yield the target molecule. Common conditions for this reduction include the use of sodium-mercury amalgam (Na/Hg) or magnesium in the presence of an acid. acs.org This two-step, one-pot strategy provides a general and efficient pathway to difluoromethyl alcohols. researchgate.net
Table 1: Asymmetric Difluoromethylation of Benzaldehyde with PhSO₂CF₂H
| Catalyst | Base | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Chiral PTC 6a | KOH | -40 | - | - |
| Chiral PTC 6a | KOH | -20 | 96 | 44 |
Data sourced from a study on asymmetric difluoromethylation using a phase-transfer catalyst (PTC). beilstein-journals.org
Bromodifluoromethyl phenyl sulfone (PhSO₂CF₂Br) offers an alternative and complementary route for nucleophilic difluoromethylation. cas.cn This reagent can react with aldehydes in the presence of an electron transfer agent, such as tetrakis(dimethylamino)ethylene (B1198057) (TDAE), to generate (benzenesulfonyl)difluoromethylated alcohols. cas.cn
The proposed mechanism involves the transfer of two electrons from TDAE to PhSO₂CF₂Br, which generates the (benzenesulfonyl)difluoromethyl anion (PhSO₂CF₂⁻) and a bromide ion. cas.cn This anion then attacks the carbonyl group of an aldehyde, like benzaldehyde. The reaction is often promoted by irradiation with a sun lamp. cas.cn The resulting adduct, 2-benzenesulfonyl-2,2-difluoro-1-phenylethanol, can be isolated in good yield. cas.cn Similar to the process with PhSO₂CF₂H, this intermediate is then subjected to reductive desulfonylation, for instance, using Na/Hg amalgam in methanol (B129727) with Na₂HPO₄ as a buffer, to furnish the final product, this compound, in high yield. cas.cn
Table 2: Synthesis of this compound via Sulfone Intermediates
| Reagent | Conditions (Step 1: Addition) | Intermediate | Conditions (Step 2: Reduction) | Final Product Yield (%) |
|---|---|---|---|---|
| PhSO₂CF₂Br / TDAE | Sun lamp, 30°C to RT, 7h | 2-benzenesulfonyl-2,2-difluoro-1-phenylethanol | Na/Hg, Na₂HPO₄, MeOH, -20°C | 79 |
Data represents a two-step synthesis starting from benzaldehyde. cas.cn
This methodology can also be extended to produce 1,1-difluoro-1-alkenes via a Julia olefination of the intermediate alcohol. cas.cn
Radical-Triggered Cross-Dehydrogenative Coupling with Fluorinated Alcohols
Cross-dehydrogenative coupling (CDC) has emerged as a highly atom- and step-economical strategy for forming C-C bonds directly from two C-H bonds. researchgate.netsci-hub.se Radical-triggered CDC provides a powerful method for the functionalization of C-H bonds under relatively mild conditions.
A metal-free, radical-promoted CDC reaction has been developed for the site-specific C-C bond formation between N-heterocycles and fluorinated alcohols. acs.orgnih.gov While not a direct synthesis of this compound itself, this method is highly relevant for creating its derivatives. The strategy involves the generation of a radical on the α-carbon of the fluorinated alcohol. For instance, using an initiator like dicumyl peroxide (DCP), a hydrogen atom can be abstracted from a fluorinated alcohol, which then adds to an electron-rich system like an indole (B1671886) or pyrrole. acs.org
This approach allows for the direct hydroxyfluoroalkylation of various substrates. researchgate.net The development of such methods opens a pathway for functionalizing the otherwise inert α-OH–C(sp³)–H bond in fluorinated alcohols, enabling the synthesis of a wide array of valuable building blocks for pharmaceuticals and agrochemicals. acs.orgnih.gov
Synthesis through Alkynyl Ketone Intermediates
A versatile synthetic route to 2,2-difluoroethanol (B47519) derivatives proceeds through the use of alkynyl ketone intermediates. mdpi.comresearchgate.net This multi-step strategy allows for significant structural diversity in the final products.
The synthesis can be initiated with a modified Reformatsky reaction between ethyl bromodifluoroacetate and an aldehyde, such as benzaldehyde, to produce a β-hydroxy ester (e.g., ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate). mdpi.comresearchgate.net This ester is then hydrolyzed to the corresponding carboxylic acid. The acid is converted into a more reactive species, such as a Weinreb amide. mdpi.comresearchgate.net
The key step involves the alkynylation of the Weinreb amide using a lithium acetylide reagent to form the crucial alkynyl ketone intermediate (e.g., 4,4-difluoro-1,4-diphenyl-2-yn-1-one). mdpi.comresearchgate.net This intermediate is then subjected to further transformations. For example, cyclization of the alkynyl ketone with guanidine (B92328) hydrochloride can yield a pyrimidine (B1678525) ring, resulting in the formation of complex derivatives like 2-(2-amino-6-phenylpyrimidin-4-yl)-2,2-difluoro-1-phenylethanol. mdpi.com This modular approach, where different aldehydes and alkynyl lithium reagents can be employed, provides access to a broad library of this compound derivatives. researchgate.net
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₈F₂O |
| (R)-1-phenylethanol | C₈H₁₀O |
| (S)-1-phenylethanol | C₈H₁₀O |
| Acetophenone (B1666503) | C₈H₈O |
| 2,2-Difluoroacetophenone | C₈H₆F₂O |
| Diethylaminosulfur trifluoride (DAST) | C₄H₁₀F₃NS |
| Difluoromethyl phenyl sulfone | C₇H₆F₂O₂S |
| Potassium tert-butoxide | C₄H₉KO |
| 2,2-difluoro-1-phenyl-2-(phenylsulfonyl)ethanol | C₁₄H₁₂F₂O₃S |
| Sodium-mercury amalgam | Na/Hg |
| Bromodifluoromethyl phenyl sulfone | C₇H₅BrF₂O₂S |
| Tetrakis(dimethylamino)ethylene (TDAE) | C₁₀H₂₄N₄ |
| 2-benzenesulfonyl-2,2-difluoro-1-phenylethanol | C₁₄H₁₂F₂O₃S |
| Benzaldehyde | C₇H₆O |
| Dicumyl peroxide (DCP) | C₁₈H₂₂O₂ |
| Indole | C₈H₇N |
| Pyrrole | C₄H₅N |
| Ethyl bromodifluoroacetate | C₄H₅BrF₂O₂ |
| Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate | C₁₁H₁₂F₂O₃ |
| Weinreb amide | - |
| 4,4-difluoro-1,4-diphenyl-2-yn-1-one | C₁₅H₁₀F₂O |
| Guanidine hydrochloride | CH₆ClN₃ |
Elucidation of Reaction Mechanisms and Chemical Transformations Involving 2,2 Difluoro 1 Phenylethanol
Mechanistic Investigations of C-F Bond Formation and Modification
The formation of the C-F bond in the synthesis of 2,2-difluoro-1-phenylethanol and its analogs often involves nucleophilic difluoromethylation. One prominent method utilizes bromodifluoromethyl phenyl sulfone in the presence of an electron-transfer agent like tetrakis(dimethylamino)ethylene (B1198057) (TDAE). cas.cn The proposed mechanism initiates with the formation of a charge-transfer complex between the sulfone and TDAE. Subsequent two-electron transfer generates a (benzenesulfonyl)difluoromethyl anion, which then undergoes a nucleophilic addition to an aldehyde to form a (benzenesulfonyl)difluoromethylated alcohol. cas.cn
Another approach involves the reaction of 2,2-difluoro-1,3-diketones with electrophilic fluorinating agents such as Selectfluor. nih.gov The rate-determining step in the difluorination of 1,3-diketones is the enolization of the intermediate 2-fluoro-1,3-diketone. nih.gov While monofluorination is rapid due to the substrate's predominant enol form, the second fluorination step is significantly slower. nih.gov
The modification of existing C-F bonds in fluorinated compounds is a significant challenge. Photoreductive transformations on titanium dioxide (TiO2) have been explored for the defluorination of fluorinated acetophenone (B1666503) derivatives. researchgate.net In the case of 2,2-difluoroacetophenone (B1347609), both defluorination and hydrogenation of the carbonyl group were observed. researchgate.net The reaction pathway is believed to involve sequential single-electron transfer from the TiO2 surface to the fluorinated compound. researchgate.net
Oxidative Transformations of the Secondary Alcohol Functionality
The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 2,2-difluoroacetophenone. This transformation is a common reaction for secondary alcohols and can be achieved using various oxidizing agents. libretexts.orglibretexts.orgchemistrysteps.com
Common laboratory oxidizing agents for this purpose include chromic acid (H2CrO4), typically prepared from chromium trioxide (CrO3) or sodium dichromate (Na2Cr2O7) with sulfuric acid. libretexts.orgchemguide.co.uk The mechanism of chromic acid oxidation involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of a proton from the alpha-carbon and the chromium species to form the ketone. libretexts.org
Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are also effective and often preferred to avoid over-oxidation or side reactions, especially in complex molecules. chemistrysteps.com The oxidation of secondary alcohols, such as this compound, invariably leads to the formation of a ketone as the final product, as there are no further hydrogens on the carbonyl carbon to be oxidized. chemguide.co.uk
The use of copper-based catalytic systems in the presence of an oxidant like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has also been reported for the aerobic oxidation of alcohols. d-nb.info These systems can operate in biphasic solvent systems, which facilitates catalyst recovery and product isolation. d-nb.info
Reductive Desulfonylation Pathways
In synthetic routes that utilize sulfonyl groups as activating or directing groups, a subsequent desulfonylation step is often necessary. Reductive desulfonylation removes the sulfonyl group, typically replacing it with a hydrogen atom. wikipedia.org This is particularly relevant in the synthesis of difluoromethyl alcohols from (benzenesulfonyl)difluoromethylated alcohol intermediates. cas.cn
The process generally involves the use of reducing agents such as sodium amalgam, aluminum amalgam, or samarium(II) iodide. wikipedia.org The mechanism is believed to proceed through a single electron transfer from the reducing metal to the sulfone, leading to the fragmentation of the molecule into a sulfinate anion and a more stable organic radical. wikipedia.org This radical then abstracts a hydrogen atom to yield the final desulfonylated product.
For instance, (benzenesulfonyl)difluoromethylated alcohols, which can be synthesized from aldehydes and bromodifluoromethyl phenyl sulfone, can be converted to difluoromethyl alcohols via reductive desulfonylation. cas.cn This two-step sequence provides an effective method for introducing the difluoromethyl group. cas.cn
Olefin Metathesis and Related Carbon-Carbon Bond Forming Reactions
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds and has been applied in the synthesis of complex molecules containing fluorinated moieties. libretexts.orgilpi.com The reaction, catalyzed by transition metal complexes (typically ruthenium or molybdenum), involves the cleavage and reformation of C=C bonds. libretexts.orgilpi.com The generally accepted mechanism, proposed by Chauvin, involves a [2+2] cycloaddition between the metal-carbene catalyst and an olefin to form a metallacyclobutane intermediate. ilpi.com This intermediate then undergoes a retro-[2+2] cycloaddition to yield a new olefin and a new metal-carbene, propagating the catalytic cycle. ilpi.com
While direct examples involving this compound in olefin metathesis are not extensively documented in the provided search results, the principles of this reaction are applicable to derivatives of this compound. For example, a derivative of this compound containing a terminal alkene could undergo ring-closing metathesis (RCM) to form a cyclic structure. organic-chemistry.org
Cross-metathesis, an intermolecular variation, could be used to couple a derivative of this compound with another olefin, creating more complex structures. libretexts.orgspringernature.com The development of stereoselective metathesis reactions has further expanded the utility of this methodology, allowing for the controlled synthesis of specific E/Z isomers of trisubstituted alkenyl fluorides. springernature.com
The following table summarizes the key reactions discussed:
| Reaction Type | Reactant(s) | Reagent(s)/Catalyst(s) | Product(s) | Ref. |
| Nucleophilic Difluoromethylation | Aldehyde, Bromodifluoromethyl phenyl sulfone | Tetrakis(dimethylamino)ethylene (TDAE) | (Benzenesulfonyl)difluoromethylated alcohol | cas.cn |
| Oxidation | This compound | Chromic acid, PCC, DMP, TEMPO/Cu | 2,2-Difluoroacetophenone | libretexts.orgchemistrysteps.comd-nb.info |
| Reductive Desulfonylation | (Benzenesulfonyl)difluoromethylated alcohol | Sodium amalgam, Samarium(II) iodide | Difluoromethyl alcohol | cas.cnwikipedia.org |
| Olefin Metathesis (general) | Diene | Grubbs' or Schrock's catalyst (Ru or Mo based) | Cyclic alkene, Ethene | libretexts.orgilpi.comorganic-chemistry.org |
Applications of 2,2 Difluoro 1 Phenylethanol As a Chiral Building Block in Complex Molecule Synthesis
Stereoselective Introduction of the Difluorinated Alcohol Moiety
The most direct route to chiral 2,2-difluoro-1-phenylethanol is through the asymmetric reduction of its corresponding ketone, 2,2-difluoroacetophenone (B1347609). This transformation has been achieved with high stereoselectivity using both chemical and enzymatic methods, providing access to either the (R) or (S) enantiomer.
Chemical methods often employ chiral reducing agents. A systematic study on the asymmetric reduction of α-fluoroalkyl ketones demonstrated that 2,2-difluoroacetophenone can be reduced to the corresponding (R)-alcohol with 85% enantiomeric excess (ee) using (-)-diisopinocampheylchloroborane ((-)-DIP-Chloride). lookchem.com Another reagent, (R)-Alpine-Borane, which is (-)-B-isopinocampheyl-9-borabicyclononane, reduces the same substrate to the (R)-alcohol in an even higher 97% ee. lookchem.com These methods highlight the effectiveness of sterically demanding chiral boranes in differentiating the prochiral faces of the difluorinated ketone.
Biocatalysis offers a powerful and often highly selective alternative. Ketoreductases (KREDs) and imine reductases (IREDs) have been successfully used for the asymmetric reduction of fluorinated ketones. researchgate.netgoogle.com For instance, the NADPH-dependent imine reductase from Ajellomyces dermatitidis (AdRedAm) has been shown to catalyze the reduction of 2,2-difluoroacetophenone. iucr.org Structural studies of this enzyme in complex with the substrate have provided insights into the molecular basis of stereoselectivity. iucr.org Similarly, ketoreductases from various sources are employed to produce chiral alcohols like 2-chloro-3,4-difluorophenethyl alcohol from the corresponding ketone with high chiral purity, avoiding harsh conditions associated with some chemical methods. google.com
| Method | Catalyst/Reagent | Substrate | Product Configuration | Enantiomeric Excess (ee) |
| Chemical Reduction | (-)-DIP-Chloride | 2,2-Difluoroacetophenone | (R) | 85% |
| Chemical Reduction | (R)-Alpine-Borane | 2,2-Difluoroacetophenone | (R) | 97% |
| Biocatalysis | Imine Reductase (AdRedAm) | 2,2-Difluoroacetophenone | N/A | High Stereoselectivity |
This table summarizes selected methods for the stereoselective synthesis of this compound.
Precursor for Enantiomerically Enriched Fluorinated Compounds
Once synthesized in enantiopure form, this compound becomes a valuable starting material for more elaborate fluorinated molecules. lookchem.com The difluoromethyl alcohol moiety is a key structural motif that can be carried through multi-step syntheses or be chemically modified to generate other functional groups.
This chiral alcohol is considered a key building block for the synthesis of various pharmaceutical compounds where the unique structural features of the difluorinated phenyl ethanol (B145695) scaffold are incorporated into medicinally relevant molecules. lookchem.com For example, the principles of using chiral amino alcohols as precursors are well-established. Chiral vicinal diamines, which are important motifs in natural products and synthetic ligands, can be synthesized through diastereoselective reactions. cas.cn Following a similar logic, the hydroxyl group of this compound could be converted to an amino group, making it a precursor for chiral α-difluoromethylated vicinal diamines, which are valuable in drug design due to fluorine's ability to lower the basicity of the amino group and increase metabolic stability. cas.cn
Furthermore, the structural analogy to other chiral building blocks like (R)-phenylglycinol, which is used to synthesize enantiopure α-difluoromethylalanine via Strecker-type reactions, underscores the potential of this compound. academie-sciences.fr The hydroxyl group can be transformed or used to direct subsequent reactions, allowing the transfer of its stereochemical information into a new, more complex molecule.
| Precursor | Target Compound Class | Synthetic Strategy | Potential Application |
| (S)-2,2-Difluoro-1-phenylethanol | Chiral α-difluoromethylated amines | Conversion of hydroxyl to amino group, followed by further functionalization | Pharmaceutical intermediates with enhanced metabolic stability |
| (S)-2,2-Difluoro-1-phenylethanol | Chiral difluorinated esters/ethers | Acylation or alkylation of the hydroxyl group | Building blocks for agrochemicals and materials science |
| (S)-2,2-Difluoro-1-phenylethanol | Complex polyketide fragments | Use in aldol (B89426) or other C-C bond-forming reactions | Synthesis of bioactive natural product analogues |
This table illustrates the potential of enantiomerically enriched this compound as a precursor in the synthesis of complex molecules.
Role as a Chiral Auxiliary in Asymmetric Induction
Beyond its role as a chiral building block that is fully incorporated into the final product, this compound can also function as a chiral auxiliary. lookchem.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
This compound is utilized as a chiral auxiliary in asymmetric synthetic transformations, where it is instrumental in producing enantiomerically pure compounds essential for many pharmaceutical applications. lookchem.com The general principle involves attaching the auxiliary to a substrate, for instance, by forming an ester, ether, or acetal. The steric and electronic properties of the auxiliary then block one face of the substrate, forcing a reagent to attack from the less hindered face, thereby inducing diastereoselectivity.
The functionality of this compound as an auxiliary can be understood by analogy to structurally similar compounds like trans-2-phenyl-1-cyclohexanol (B1200244) or (R)-phenylglycinol. academie-sciences.frwikipedia.org For example, (R)-phenylglycinol can be condensed with fluorinated ketones to form chiral oxazolidines. academie-sciences.fr These intermediates then undergo diastereoselective reactions, such as Strecker-type additions, to form new stereocenters with high control. academie-sciences.fr Similarly, this compound could be reacted with an aldehyde or ketone to form a chiral acetal. The phenyl group and the difluoromethyl group would create a specific chiral environment, directing subsequent transformations like additions or cycloadditions before the auxiliary is cleaved to reveal the enantiomerically enriched product. The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity and stability of intermediates, offering a different profile of stereochemical control compared to non-fluorinated auxiliaries.
Advanced Spectroscopic Characterization and Conformational Analysis of 2,2 Difluoro 1 Phenylethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. For fluorinated systems like 2,2-Difluoro-1-phenylethanol, multi-nuclear NMR techniques are particularly insightful.
Multi-Nuclear (¹H, ¹³C, ¹⁹F) NMR Techniques for Fluorinated Systems
The characterization of this compound is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each nucleus provides complementary information, allowing for a comprehensive structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. In this compound, the proton on the carbon bearing the hydroxyl group (the benzylic proton) appears as a triplet of doublets. cas.cn This complex splitting pattern arises from coupling to the two adjacent fluorine atoms and the proton of the hydroxyl group. The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. cas.cnrsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbon atom bonded to the two fluorine atoms exhibits a characteristic triplet splitting pattern due to one-bond carbon-fluorine coupling (¹JCF). cas.cn The carbon bearing the hydroxyl group also shows splitting, but in this case, it is a triplet due to two-bond coupling (²JCF). cas.cn
¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms. The two fluorine atoms in this compound are diastereotopic, meaning they are in chemically non-equivalent environments. This non-equivalence can lead to two distinct signals in the ¹⁹F NMR spectrum, often appearing as a complex multiplet due to geminal fluorine-fluorine coupling and vicinal fluorine-proton coupling.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) |
|---|---|---|---|---|
| CH(OH) | 4.82 - 4.84 | td, J = 10.5, 4.8 | 73.6 | t, J = 20.0 |
| CHF₂ | 5.77 - 5.79 | td, J = 56.4, 4.8 | 115.8 | t, J = 245.9 |
| C-ipso | 7.41 - 7.59 | m | 135.8 | t, J = 4.0 |
| C-ortho | 127.1 | s | ||
| C-meta | 129.0 | s | ||
| C-para | 128.6 | s |
Diastereomeric Anomaly in NMR Chemical Shifts for Chiral Discrimination
In chiral molecules containing diastereotopic groups, such as the fluorine atoms in this compound, a phenomenon known as diastereomeric anomaly can be observed in the NMR spectra. This refers to the non-equivalence of the chemical shifts of these diastereotopic nuclei. The magnitude of this difference in chemical shifts can be influenced by several factors, including the nature of the chiral center, the solvent, and the temperature. This anomaly is a powerful tool for chiral discrimination and for studying the conformational preferences of the molecule. For instance, the replacement of a trifluoromethyl group with a difluoromethyl group in pseudoprolines has been shown to favor a specific amide bond conformation, which was understood by analyzing the significant chemical shift differences of the diastereotopic fluorine atoms. academie-sciences.fr
Mass Spectrometry for Elucidating Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry is commonly employed.
Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of this compound is expected to proceed through several characteristic pathways. Common fragmentation patterns for similar fluorinated compounds often involve the loss of small neutral molecules or radicals. The mass spectrum of this compound shows a molecular ion peak at m/z 158. cas.cn Key fragment ions observed include those at m/z 107, corresponding to the loss of the CHF₂ group, and at m/z 79 and 77, which are characteristic of the phenyl group. cas.cn
| m/z | Proposed Fragment |
|---|---|
| 158 | [M]⁺ |
| 107 | [M - CHF₂]⁺ |
| 79 | [C₆H₇]⁺ |
| 77 | [C₆H₅]⁺ |
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of an alcohol is typically dominated by a strong, broad absorption band corresponding to the O-H stretching vibration. utdallas.edu For this compound, this O-H stretch is a prominent feature. Additionally, the C-F stretching vibrations will give rise to strong absorptions in the fingerprint region of the spectrum, typically between 1000 and 1400 cm⁻¹. The exact positions of these bands can provide information about the conformation of the molecule and any intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the fluorine atoms or the phenyl ring.
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-F | Stretching | 1000 - 1400 |
Gas-Phase Ionization Spectroscopy for Probing Conformational Changes
Gas-phase ionization spectroscopy techniques, such as resonance-enhanced two-photon ionization (R2PI), provide a powerful means to study the intrinsic conformational landscape of flexible molecules, free from solvent effects. By combining R2PI with IR-UV double resonance spectroscopy, it is possible to obtain conformer-specific vibrational spectra. For analogous molecules like 1-phenylethanol, such studies have revealed that the isolated molecule adopts a gauche conformation where the hydroxyl group interacts weakly with the aromatic ring. researchgate.net It is expected that this compound would also exhibit distinct conformers in the gas phase, with the relative populations and geometries being influenced by the interplay of intramolecular hydrogen bonding and steric effects involving the fluorine atoms, the hydroxyl group, and the phenyl ring. These studies can provide fundamental insights into the forces that govern the three-dimensional structure of fluorinated molecules.
Computational Chemistry and Theoretical Studies of 2,2 Difluoro 1 Phenylethanol
Quantum Mechanical Investigations of Electronic Structure and Reactivity
Quantum mechanical (QM) methods form the foundation of computational chemistry, allowing for a detailed examination of a molecule's electronic makeup and its implications for chemical reactivity. idosr.orgnorthwestern.edu These calculations can determine fundamental properties such as molecular orbital energies, charge distributions, and thermochemical data, which collectively govern how 2,2-Difluoro-1-phenylethanol interacts with other chemical species. nih.govsemanticscholar.org
The presence of two fluorine atoms on the carbon adjacent to the alcohol-bearing carbon significantly influences the electronic structure of this compound. A key feature is the strong electron-withdrawing effect of the difluoromethyl group (-CHF2). This effect increases the acidity of the hydroxyl proton compared to its non-fluorinated or mono-fluorinated analogs, a property that can be quantified through pKa calculations.
Computational studies on fluorinated ethanols, such as those using the Gaussian M-062x/6-31+g(d,p) method, have been employed to calculate standard enthalpies of formation (ΔHf298°), entropies (S°298), and heat capacities. semanticscholar.orgsciencepublishinggroup.com These thermochemical properties are vital for understanding the stability and potential reaction pathways of the molecule. semanticscholar.org For instance, the enthalpy of formation for 2,2-difluoroethanol (B47519) (CHF₂CH₂OH), a related structure, has been calculated to be -155.26 ± 1.67 kcal mol⁻¹. sciencepublishinggroup.com Furthermore, kinetic studies on the gas-phase reaction of 2,2-difluoroethanol with nitrogen dioxide have provided experimental rate constants, which can be correlated with theoretical models of reactivity. researchgate.net
Calculated and Experimental Data for Related Fluorinated Ethanols
| Compound | Property | Value | Method/Condition |
|---|---|---|---|
| 2,2-Difluoroethanol | Enthalpy of Formation (ΔHf298°) | -155.26 ± 1.67 kcal mol⁻¹ | Gaussian M-062x/6-31+g(d,p) sciencepublishinggroup.com |
| 2,2-Difluoroethanol | Forward Rate Constant (k₃) with 2NO₂ | 2.5 ± 0.4 x 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹ | Experimental (298 K) researchgate.net |
| 2,2-Difluoroethanol | Reverse Rate Constant (k₄) with N₂O₄ | 5.5 ± 0.8 x 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹ | Experimental (298 K) researchgate.net |
Reactivity can also be explored by analyzing frontier molecular orbitals (FMOs). Calculations using software like Gaussian can identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), pinpointing the likely sites for nucleophilic and electrophilic attack, respectively. This approach helps in predicting how this compound will behave in complex reaction systems.
Density Functional Theory (DFT) for Mechanistic Pathway Elucidation
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly useful for studying complex reaction mechanisms. idosr.orgmdpi.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction to determine the energy of a system. mdpi.com This allows for the exploration of potential energy surfaces, mapping out the energetic landscape of a chemical reaction from reactants through transition states to products.
For fluorinated alcohols, DFT has been successfully applied to understand their role in catalysis. For example, in the chemical fixation of carbon dioxide into epoxides, DFT calculations were combined with kinetic studies to elucidate the synergistic effect between fluorinated alcohols and onium salts, revealing the nature of the active organocatalyst. nih.govlsmu.lt
DFT is also instrumental in explaining stereoselectivity. In the synthesis of related anti-1,3-diols, DFT calculations (at the B3LYP/6-31G** level) were used to model the intermediate dianion. The calculations showed the anti structure to be significantly more stable (by 5.5 kcal/mol) than the corresponding syn structure, thereby explaining the observed high diastereoselectivity of the reaction. cas.cn By calculating the energies of competing transition states, researchers can rationalize why one reaction pathway is favored over another, leading to the selective formation of a particular product. acs.orgustc.edu.cn Commonly used functionals for such studies include M06-2X and B3LYP, often paired with basis sets like 6-31G(d,p) or def2-TZVP. sciencepublishinggroup.commdpi.com
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis through computational methods maps the potential energy surface as a function of bond rotations, identifying stable low-energy conformers. researchgate.net
Modern conformational searches often employ tools like CREST, followed by geometry optimization and frequency calculations at a DFT level, such as B3LYP-D3(BJ)/def2-TZVP, to locate and rank the stability of various conformers. researchgate.net For fluorinated molecules, the conformational preferences are dictated by a subtle interplay of interactions. While strong, classical hydrogen bonds (e.g., the hydroxyl group acting as a donor) are significant, weaker interactions also play a defining role. researchgate.net These include dispersion forces and intramolecular C-H···F hydrogen bonds. researchgate.netrsc.org
A key phenomenon in related molecules like 2,2-difluoroethylamine (B1345623) is the "gauche effect," where the molecule preferentially adopts a conformation with the electronegative fluorine atoms in a gauche relationship (60° dihedral angle) to the functional group. beilstein-journals.org This preference, which can persist even in aqueous solutions, is driven by a combination of electrostatic attractions (between the partially positive nitrogen/carbon and the electronegative fluorine) and hyperconjugative interactions (e.g., σCH → σ*CF). beilstein-journals.orgresearchgate.net
Key Intermolecular and Intramolecular Interactions in Fluorinated Alcohols
| Interaction Type | Description | Computational Probe |
|---|---|---|
| O-H···O/N Hydrogen Bond | Strong, classical hydrogen bond where the hydroxyl group is the donor. | QTAIM, NCI Plot Analysis researchgate.net |
| C-H···F Hydrogen Bond | Weak hydrogen bond with organic fluorine as an acceptor. rsc.org | Spectroscopy, QTAIM, NCI Plot Analysis researchgate.netrsc.org |
| Gauche Effect | Preference for gauche conformers due to electrostatic and hyperconjugative stabilization. beilstein-journals.org | NMR Coupling Constants, Energy Calculations (MP2, DFT) beilstein-journals.org |
| Dispersion Interactions | Subtle attractive forces, crucial for the overall conformational landscape. researchgate.netrsc.org | DFT with dispersion correction (e.g., D3(BJ)), SAPT Analysis researchgate.net |
Predictive Modeling of Reaction Outcomes and Selectivity
Beyond explaining observed phenomena, a major goal of computational chemistry is to predict the outcomes of unknown reactions. rsc.org By calculating the activation energies (ΔG‡) for all plausible reaction pathways, computational models can forecast which product will form fastest, thus predicting the reaction's selectivity. mdpi.com This approach has been validated across numerous chemical systems and is a cornerstone of modern mechanistic studies. rsc.org
For stereoselective reactions, the challenge lies in accurately computing the small energy differences between diastereomeric transition states, which can be as little as 2-3 kcal/mol. arxiv.org Advances in computational methods and processing power have made these calculations increasingly reliable for predicting enantioselectivity and diastereoselectivity in organic and organometallic catalysis. rsc.org
A new frontier in predictive modeling involves the use of machine learning (ML). arxiv.org While traditional computational chemistry relies on solving the equations of quantum mechanics for each new system, ML models can be trained on existing experimental and computational datasets to learn the complex relationships between molecular features and reaction outcomes. As a proof of principle, techniques combining LASSO models and Random Forest models have been developed to quantitatively predict the stereoselectivity of chemical reactions. arxiv.org These models can capture intricate interactions between features that are crucial for selectivity but difficult to intuit from first principles alone. arxiv.org This data-driven approach offers a powerful complement to traditional QM calculations, paving the way for the rational, predictive design of new catalysts and reactions. rsc.orgarxiv.org
Fluorinated Alcohols As Reaction Media and Catalysts: Broader Context for 2,2 Difluoro 1 Phenylethanol
Influence of Fluorinated Alcohols as Solvents and Co-solvents on Reaction Efficiency and Selectivity
The use of fluorinated alcohols like TFE and HFIP as solvents or co-solvents can dramatically alter the course and outcome of a chemical reaction. Their primary influence stems from their potent hydrogen-bond-donating capability, which is significantly stronger than that of non-fluorinated alcohols. researchgate.netresearchgate.net This allows them to activate electrophiles, such as epoxides and carbonyls, making them more susceptible to nucleophilic attack. arkat-usa.org For instance, fluorinated alcohols can promote the ring-opening of epoxides with weak carbon nucleophiles without the need for traditional Lewis acid catalysts. arkat-usa.org
Furthermore, their low nucleophilicity prevents the solvent from participating in unwanted side reactions, leading to cleaner reaction profiles and higher yields of the desired product. researchgate.netacs.org The high ionizing power of these solvents helps to stabilize cationic intermediates, which is crucial in a variety of transformations, including C-H activation and functionalization reactions. wiley-vch.deresearchgate.netrsc.org In many cases, switching to a fluorinated alcohol solvent or adding it as a co-solvent leads to significant rate enhancements and improved chemo-, regio-, and stereoselectivity. rsc.orgrsc.org For example, certain palladium-catalyzed C-H activation reactions show a marked improvement in site-selectivity and efficiency when conducted in HFIP, an effect attributed to the solvent's ability to coordinate with the catalyst and stabilize key transition states. rsc.org
Table 1: Comparison of Properties for Common Alcohols
| Property | Methanol (B129727) | Ethanol (B145695) | 2,2,2-Trifluoroethanol (B45653) (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
|---|---|---|---|---|
| pKa | ~15.5 | ~15.9 | 12.4 | 9.3 |
| Boiling Point (°C) | 64.7 | 78.4 | 77-80 | 58.2 |
| Polarity | High | High | High | High |
| H-Bond Donor Ability | Moderate | Moderate | Strong | Very Strong |
| Nucleophilicity | Moderate | Moderate | Low | Very Low |
This table presents a comparative overview of the physicochemical properties of common non-fluorinated alcohols versus widely used fluorinated alcohols, highlighting the unique characteristics of the latter.
Catalytic Role of Hexafluoroisopropanol in Cascade and Multicomponent Reactions
Hexafluoroisopropanol (HFIP) stands out not only as a superior solvent but also as a potent promoter or organocatalyst for complex transformations like cascade and multicomponent reactions (MCRs). acs.orgrsc.org MCRs, which involve the combination of three or more reactants in a single step, benefit greatly from HFIP's ability to facilitate multiple bond-forming events sequentially. rsc.orgnih.gov Its strong hydrogen-bonding network can activate substrates, stabilize polar intermediates, and guide the reaction pathway, often without the need for a metal catalyst. rsc.orgresearchgate.net
A notable example is the use of HFIP in Passerini-type multicomponent reactions, where it can act as the acidic component, reacting with aldehydes and isocyanides to form α-acyloxy imidates that are precursors to valuable β-amino alcohols. acs.org Similarly, HFIP has been shown to enable unprecedented cascade dearomative cyclizations. rsc.org In one such process, phenols and o-aminobenzaldehydes are rapidly converted into complex polycyclic amines through a cascade of dearomatization and rearomatization steps, a transformation uniquely promoted by HFIP as the solvent. rsc.org The solvent's role is critical; it facilitates an otherwise difficult hydride transfer, showcasing its ability to mediate intricate reaction sequences. rsc.org In many difunctionalization processes and cyclizations, reactions that fail to proceed in other solvents are successfully unlocked by the unique properties of HFIP. nih.govacs.org
Table 2: Examples of HFIP-Promoted Cascade and Multicomponent Reactions
| Reaction Type | Reactants | Product Type | Role of HFIP | Reference |
|---|---|---|---|---|
| Cascade Dearomative Cyclization | Phenols, o-Aminobenzaldehydes | Polycyclic Amines | Solvent and Promoter (enables hydride transfer) | rsc.org |
| Passerini-Type Reaction | Aldehydes, Isocyanides | β-Amino Alcohols (after reduction) | Acid Component and Solvent | acs.org |
| Oxyamination of Alkenes | Alkenes, Tosylamides | Vicinal Amino Alcohols | Solvent (enables reaction without catalyst) | nih.gov |
| Synthesis of Pyrazole-Thiazoles | Hydrazones, Thiocyanates, Amines | Pyrazole-Linked Thiazoles | Solvent and Promoter | x-mol.com |
This table summarizes selected complex reactions where HFIP plays a crucial, enabling role, highlighting its versatility in modern organic synthesis.
Emerging Research Avenues and Future Perspectives for 2,2 Difluoro 1 Phenylethanol
Development of Novel Synthetic Routes with Enhanced Sustainability
The drive towards "green chemistry" is reshaping the synthesis of fine chemicals, including fluorinated compounds. Future research is increasingly focused on developing sustainable methods for producing 2,2-Difluoro-1-phenylethanol that minimize waste, reduce energy consumption, and utilize renewable resources.
A significant area of development is biocatalysis. While the parent compound, 2-phenylethanol, is produced industrially through highly sustainable yeast fermentation processes, such methods are not yet established for its fluorinated analogs. The established biotechnological routes, such as the Ehrlich pathway in Saccharomyces cerevisiae, convert L-phenylalanine into 2-phenylethanol. A major future goal is to harness or engineer biological systems—either isolated enzymes (like ketoreductases) or whole-cell biocatalysts—to perform the asymmetric reduction of the precursor 2,2-difluoroacetophenone (B1347609). Achieving this would not only provide a highly enantioselective route to specific stereoisomers of the final alcohol but would also allow the product to be classified as "natural," a significant advantage in the flavor, fragrance, and pharmaceutical industries.
Furthermore, the integration of continuous flow chemistry presents another avenue for sustainable synthesis. Flow reactors offer superior heat and mass transfer, improved safety for handling energetic fluorinating agents, and the potential for process automation, leading to higher efficiency and less waste compared to traditional batch processing.
Exploration of New Catalytic Systems for Fluorinated Alcohol Synthesis
The synthesis of chiral fluorinated alcohols relies heavily on the performance of catalytic systems. While methods exist, the exploration of new catalysts that offer higher efficiency, selectivity, and broader substrate scope remains a critical research frontier. The primary goal is the catalytic asymmetric reduction of prochiral ketones like 2,2-difluoroacetophenone or the asymmetric hydrogenation of corresponding imines.
Recent progress has highlighted several promising transition-metal catalyst families:
Palladium-based Catalysts: Systems using palladium(II) trifluoroacetate (B77799) combined with chiral ligands like BINAP have shown success in the asymmetric hydrogenation of related α-fluorinated iminoesters, suggesting their potential applicability. The use of fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE), has been shown to dramatically improve both yield and enantioselectivity in these systems.
Iridium and Copper Dual Systems: Dual catalytic systems, for instance combining copper and iridium catalysts, have been effective in the asymmetric allylic alkylation of α-fluoro acetates, demonstrating the power of cooperative catalysis to create complex stereocenters.
Nickel-based Catalysts: Nickel catalysts paired with bis(oxazoline) ligands have enabled the stereoconvergent cross-coupling of racemic α,α-dihaloketones, providing a novel pathway to tertiary alkyl fluorides. This strategy showcases the potential to control stereochemistry at a fluorine-bearing carbon center.
The development of organocatalysts, which are metal-free, also presents a sustainable and often less toxic alternative for asymmetric fluorination reactions. Future work will likely focus on designing catalysts that are not only highly enantioselective but also robust, recyclable, and tolerant of diverse functional groups.
| Catalyst Type | Precursor/Ligand Example | Key Advantage/Application |
| Palladium | Pd(OCOCF₃)₂ / BINAP | Asymmetric hydrogenation of fluorinated imines. |
| Dual Cu/Ir | Cu(CH₃CN)₄PF₆ / Chiral Ligands | Asymmetric annulation reactions to form vicinal stereocenters. |
| Nickel | Nickel / Bis(oxazoline) | Stereoconvergent cross-coupling of dihaloketones. |
| Organocatalyst | Quinine Squaramide | Asymmetric Mannich reaction followed by diastereoselective fluorination. |
Expansion of Applications in Chemical Biology and Materials Science
The unique properties imparted by the gem-difluoro group make this compound an attractive building block for applications beyond traditional organic synthesis.
In chemical biology , the difluoromethylene (CF₂) group can act as a bioisostere of other functional groups like carbonyls, ethers, or amides. This allows for the subtle modification of biologically active molecules to enhance their properties. For instance, incorporating this compound into a drug candidate could improve its metabolic stability, binding affinity, or lip
Q & A
Q. What are the standard synthetic routes for 2,2-difluoro-1-phenylethanol, and how can reaction conditions be optimized?
The synthesis of this compound typically involves fluorination of precursor alcohols or ketones. For example, halothane-mediated reactions with phenols under basic conditions have been used to synthesize analogous difluoroethyl ethers . Optimization includes controlling reaction temperature (e.g., 0–40°C), stoichiometry of fluorinating agents (e.g., halothane), and base selection (e.g., KOH or NaH). Characterization of intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical for monitoring progress .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- ¹⁹F NMR : To confirm the presence and environment of fluorine atoms. Chemical shifts for difluoro groups typically range between -90 to -120 ppm .
- ¹H NMR : To identify the phenyl group (δ 7.2–7.5 ppm) and ethanol moiety (δ 3.5–4.5 ppm for -CH₂OH).
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (M.W. 158.15 g/mol) .
- Infrared (IR) spectroscopy : O-H stretches (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Storage : In airtight containers away from oxidizers and heat sources.
- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
Chiral palladium catalysts, such as cyclometallated palladium complexes with pyridine ligands, have shown promise in aerobic oxidation of similar alcohols (e.g., 1-phenylethanol) . Asymmetric induction can be enhanced using chiral auxiliaries or enantiopure starting materials. Computational modeling (e.g., density functional theory (DFT)) helps predict transition states and optimize catalyst design .
Q. How do computational studies resolve contradictions between experimental and theoretical data for this compound’s conformation?
Ab initio calculations (e.g., gas-phase vs. solvent-phase models) explain discrepancies in molecular stability. For example, hydrogen bonding in solvent environments stabilizes certain conformers, whereas gas-phase calculations may favor others . X-ray crystallography validates computed structures when single crystals are obtainable .
Q. What strategies address discrepancies in bioactivity data for this compound derivatives?
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., pyrimidine or phenyl groups) to assess impact on target binding .
- In vitro vs. in vivo correlation : Use pharmacokinetic modeling to account for metabolic stability differences.
- Target identification : Virtual screening against databases (e.g., 124,317 conformers) identifies potential biological targets, followed by experimental validation .
Q. What are the decomposition pathways of this compound under oxidative conditions, and how are byproducts characterized?
Thermo-oxidative degradation studies (e.g., thermogravimetric analysis (TGA)) reveal pathways such as C-F bond cleavage or hydroxyl group oxidation. Byproducts like carbon oxides, hydrogen fluoride, and phenolic derivatives are identified via gas chromatography-mass spectrometry (GC-MS) and ion chromatography .
Q. How can this compound serve as a bioisostere in medicinal chemistry?
Its difluoroethyl group mimics hydroxyl or methyl groups in steric/electronic properties, making it suitable for replacing metabolically unstable moieties. For example, it has been explored as a salicylidene acylhydrazide analog in virtual ligand screening .
Methodological Notes
- Data Interpretation : Cross-validate NMR assignments with computational chemical shift predictors (e.g., ACD/Labs or Gaussian) .
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent polarity, humidity) to ensure consistency, particularly for moisture-sensitive steps .
- Advanced Analytics : Combine X-ray crystallography with DFT to resolve stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
